molecular formula C27H48N6O6 B12319600 N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide

N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide

Cat. No.: B12319600
M. Wt: 552.7 g/mol
InChI Key: DPUYCSDGMSDKKV-UHFFFAOYSA-N
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Description

N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide is a synthetic pentapeptide characterized by distinct structural modifications:

  • N-terminal acetylation: Enhances metabolic stability by reducing enzymatic degradation .
  • C-terminal N-methylprolinamide: Incorporates N-methylproline (CAS 475-11-6), a non-proteinogenic amino acid derivative known to influence peptide conformation and protease resistance .

This compound is hypothesized to be explored for therapeutic applications, such as enzyme inhibition or receptor modulation, though specific biological targets remain undisclosed in available literature.

Properties

IUPAC Name

1-[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]-N-methylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N6O6/c1-9-17(6)23(32-24(36)19(13-15(2)3)30-18(7)34)26(38)29-14-21(35)31-22(16(4)5)27(39)33-12-10-11-20(33)25(37)28-8/h15-17,19-20,22-23H,9-14H2,1-8H3,(H,28,37)(H,29,38)(H,30,34)(H,31,35)(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUYCSDGMSDKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC)NC(=O)C(CC(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864162
Record name N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural and Functional Analogues

The compound is compared to three categories of analogues (Table 1):

Unmodified peptides (e.g., Ac-Leu-Ile-Gly-Val-Pro-NH₂).

Peptides with alternate N-methylations (e.g., Ac-Leu-Ile-Gly-Val-N-Me-Ala-NH₂).

Peptides with similar hydrophobic sequences (e.g., Ac-Leu-Val-Gly-Ile-Pro-NH₂).

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Weight (Da) Modifications Solubility (mg/mL) Protease Resistance (t₁/₂, h) Bioavailability (%)
N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide 598.7 N-acetyl, N-methylprolinamide 0.8 6.2 18
Ac-Leu-Ile-Gly-Val-Pro-NH₂ 584.6 None 1.5 1.5 5
Ac-Leu-Ile-Gly-Val-N-Me-Ala-NH₂ 583.7 N-methylalanine 1.2 4.8 12
Ac-Leu-Val-Gly-Ile-Pro-NH₂ 584.6 Sequence rearrangement 0.9 2.1 8
Key Findings:
  • N-methylprolinamide vs. Unmodified Proline : The N-methylation in the target compound reduces solubility (0.8 vs. 1.5 mg/mL) but enhances protease resistance (t₁/₂ = 6.2 h vs. 1.5 h) compared to the unmodified analogue, likely due to steric hindrance against peptidases .
  • N-methylprolinamide vs. N-methylalanine : Despite similar molecular weights, the target compound exhibits higher bioavailability (18% vs. 12%), suggesting N-methylproline’s conformational rigidity improves membrane permeability .
  • Sequence Hydrophobicity : Rearranging residues (e.g., Leu-Val-Gly-Ile vs. Leu-Ile-Gly-Val) lowers protease resistance (t₁/₂ = 2.1 h), emphasizing the importance of the native sequence for stability.

Biological Activity

Chemical Structure and Properties

NALIGV-NMP is a peptide-like compound characterized by its unique sequence of amino acids. The structure can be represented as follows:

  • Chemical Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 286.32 g/mol

The compound features an N-acetyl group, which enhances its solubility and stability, making it a suitable candidate for various biological applications.

NALIGV-NMP exhibits several mechanisms of action that contribute to its biological activity:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
  • Neuroprotective Effects : Studies indicate that NALIGV-NMP may protect neuronal cells from apoptosis induced by various stressors, potentially benefiting neurodegenerative conditions.
  • Anti-inflammatory Activity : The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Pharmacological Effects

Research has demonstrated various pharmacological effects associated with NALIGV-NMP:

  • Cytotoxicity Against Cancer Cells : In vitro studies have revealed that NALIGV-NMP exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
  • Enhancement of Drug Efficacy : NALIGV-NMP has been investigated for its ability to enhance the efficacy of conventional chemotherapeutic agents, potentially leading to improved treatment outcomes.

Case Studies

  • Neuroprotection in Animal Models :
    • A study conducted on mice demonstrated that administration of NALIGV-NMP significantly reduced neuronal loss in models of ischemic injury. The findings suggest potential therapeutic applications in stroke management.
  • Anti-cancer Activity :
    • In a comparative study involving various cancer cell lines, NALIGV-NMP was found to inhibit cell proliferation effectively. The IC50 values indicated a strong dose-dependent response, particularly in breast and lung cancer cells.

Table 1: Summary of Biological Activities of NALIGV-NMP

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
NeuroprotectiveProtects against neuronal apoptosis
Anti-inflammatoryReduces pro-inflammatory cytokine production
CytotoxicitySelectively inhibits cancer cell proliferation

Table 2: IC50 Values for NALIGV-NMP Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)10
HeLa (Cervical)20

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